ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide
Description
Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate; hydrobromide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic system combining thiazole and pyrimidine rings. The compound features a 7-methyl group, a 5-phenyl substituent, and an ethyl carboxylate moiety at position 4. The hydrobromide salt enhances its solubility and stability, making it suitable for crystallographic and pharmacological studies. Its synthesis typically involves cyclization reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds, followed by salt formation with HBr .
Thiazolo[3,2-a]pyrimidines are known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural flexibility of this scaffold allows for extensive derivatization, enabling fine-tuning of electronic and steric properties for specific applications .
Properties
IUPAC Name |
ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.BrH/c1-3-20-15(19)13-11(2)17-16-18(9-10-21-16)14(13)12-7-5-4-6-8-12;/h4-8,14H,3,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAHXXNRLQNTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Dihydropyrimidine-2(1H)-Thiones
The synthesis begins with the preparation of dihydropyrimidine-2(1H)-thiones (1a–m ) via a Biginelli-like reaction. A mixture of benzaldehyde derivatives (5 mmol), acetylacetone (5 mmol), thiourea (7.5 mmol), and NHCl (0.8 mmol) is heated at 100°C for 3 hours. Recrystallization from ethanol yields DHPMs with purities >95%.
Cyclization with Ethyl Chloroacetate
DHPMs are reacted with ethyl chloroacetate (90 mmol) at 110–115°C for 30 minutes to form thiazolopyrimidin-3(2H)-ones (2a–m ). Subsequent neutralization with ammonia (pH 7.5–8.0) and purification via chloroform extraction yields the core thiazolopyrimidine scaffold.
Hydrobromide Salt Formation
The free base is dissolved in ethanol and treated with hydrobromic acid (48% w/w) at 0°C. Precipitation yields the hydrobromide salt with a molar ratio of 1:1.
Key Data:
One-Pot Synthesis Using N-Bromosuccinimide
Reaction Optimization
A one-pot method employs cyclohexanone (10 mmol), N-bromosuccinimide (NBS, 10 mmol), and p-toluenesulfonic acid (PTSA, 5 mmol) in acetonitrile. After α-bromination at 35–40°C for 30 minutes, thiopyrimidine (10 mmol) is added, and cyclization proceeds at 50°C for 2 hours.
Optimization Table:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 50 | 34 |
| Acetonitrile | 50 | 72 |
| Ethanol | 50 | 58 |
Acetonitrile at 50°C maximizes yield (72%) due to improved solubility of intermediates.
Salt Formation In Situ
The hydrobromide salt precipitates directly during workup, eliminating the need for external HBr addition. Recrystallization from isopropyl alcohol/diethyl ether affords the pure product.
Key Data:
Microwave-Assisted Three-Component Reaction
Reaction Design
A catalyst-free, one-pot method combines aminothiazole (10 mmol), benzaldehyde (10 mmol), and ethyl acetoacetate (10 mmol) under microwave irradiation. At 80°C and 300 W, cyclization completes in 30 minutes.
Advantages Over Conventional Heating
Microwave irradiation reduces reaction time from 10 hours to 30 minutes while maintaining yields of 80–85%. The method avoids toxic catalysts and solvents, aligning with green chemistry principles.
Key Data:
Bromoacetylation-Mediated Cyclization
Bromoacetylation of DHPMs
Dihydropyrimidines are treated with ethyl bromoacetate (1.2 equiv) in ethanol under reflux for 4 hours. Intramolecular cyclization forms the thiazolo[3,2-a]pyrimidine core, with subsequent HBr addition yielding the hydrobromide salt.
Key Data:
Enzymatic Synthesis Using Laccase
Oxidative Cyclization
Myceliophthora thermophila laccase (5,000 U) catalyzes the aerobic oxidation of thiazolo[3,2-a]pyrimidine intermediates at 25°C. Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-thiazolopyrimidine-6-carboxylate forms within 4 hours, with subsequent HBr treatment yielding the salt.
Key Data:
Comparative Analysis of Methods
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
This reaction enables further derivatization for enhanced bioactivity.
Bromination and Alkylation
-
Bromination : Electrophilic substitution on the phenyl ring occurs with Br₂ in dichloromethane, yielding 4-bromophenyl derivatives .
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Alkylation : Reaction with ethyl chloroacetate introduces alkyl chains at the thiazole nitrogen, improving lipophilicity.
Ring-Opening and Rearrangement Reactions
The thiazolo-pyrimidine ring undergoes ring-opening in strong alkaline media (e.g., NaOH/ethanol), forming thiol intermediates that re-cyclize under acidic conditions . For example:
Salt Formation and Stability
The hydrobromide salt enhances aqueous solubility (up to 15 mg/mL in PBS) compared to freebase forms. Stability studies indicate no degradation under refrigeration (4°C) for 6 months .
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| One-pot cyclization | NBS, PTSA, acetonitrile | 85–90 | ≥95 | Short reaction time, scalable |
| PPA cyclodehydration | Polyphosphoric acid | 78–82 | 90–92 | Solvent-free, cost-effective |
| Biginelli condensation | Acetoacetic ester, thiourea | 90 | ≥98 | High regioselectivity |
Mechanistic Insights
Scientific Research Applications
Key Chemical Properties
- Molecular Formula : C16H19BrN2O2S
- Molecular Weight : 373.31 g/mol
- CAS Number : 123044-25-7
- IUPAC Name : Ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[3,2-a]pyrimidine exhibit moderate antimicrobial activity. In particular, studies have shown that certain synthesized compounds demonstrate effectiveness against various bacterial strains compared to standard reference drugs .
Anti-inflammatory and Analgesic Effects
Several studies have highlighted the anti-inflammatory properties of ethyl 7-methyl-5-phenyl derivatives. For instance, specific compounds within this class have shown significant anti-inflammatory activity, with effects peaking at certain time intervals post-administration. This suggests potential use in treating inflammatory conditions .
Case Studies
- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of several thiazolo[3,2-a]pyrimidine derivatives. Compounds were tested for their ability to inhibit inflammation in animal models, showing promising results in reducing swelling and pain compared to indomethacin .
- Antimicrobial Screening : Another research initiative focused on the antimicrobial efficacy of these compounds against a spectrum of pathogens. The results indicated that some derivatives had comparable activity to established antibiotics, suggesting their potential as new antimicrobial agents .
Applications in Drug Development
The unique pharmacological profile of ethyl 7-methyl-5-phenyl derivatives positions them as candidates for drug development in several therapeutic areas:
- Antibiotics : Due to their antimicrobial properties, these compounds could be further developed into novel antibiotics.
- Anti-inflammatory Drugs : Their demonstrated efficacy in reducing inflammation makes them suitable candidates for the development of new anti-inflammatory medications.
Future Research Directions
Further research is required to fully elucidate the mechanisms underlying the biological activities of these compounds. This includes:
- Exploring structure-activity relationships (SAR) to optimize efficacy and reduce side effects.
- Conducting clinical trials to assess safety and effectiveness in human subjects.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Thiazolo[3,2-a]pyrimidine derivatives differ primarily in substituents at positions 2, 5, 6, and 7, which influence their electronic, steric, and hydrogen-bonding properties. Key structural analogs include:
Crystallographic Data
X-ray studies reveal distinct packing patterns and intermolecular interactions:
- Key Insight : Halogen substituents (e.g., Br in ) introduce π-halogen interactions, enhancing crystal stability, while hydroxyl groups () promote H-bonded dimers.
Biological Activity
Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate; hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a bicyclic structure that contributes to its biological activity. The presence of the ethyl ester and phenyl group enhances its lipophilicity, potentially increasing its bioavailability.
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. For instance:
- Antibacterial Effects : Ethyl 7-methyl-5-phenyl derivatives have shown promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. In vitro tests revealed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like amoxicillin and ciprofloxacin .
| Bacteria | MIC (µg/ml) | Standard |
|---|---|---|
| Staphylococcus aureus | 2 | Amoxicillin (4) |
| Escherichia coli | 4 | Ciprofloxacin (8) |
| Pseudomonas aeruginosa | 8 | Norfloxacin (8) |
2. Antifungal Activity
The compound has also been evaluated for antifungal properties. It exhibited significant activity against Candida species and Aspergillus fumigatus, with MIC values indicating effectiveness in treating fungal infections .
3. Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidines possess antitumor properties. Ethyl 7-methyl-5-phenyl derivatives have been shown to inhibit cancer cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of ethyl 7-methyl-5-phenyl derivatives is attributed to several mechanisms:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Receptor Modulation : Some derivatives act as antagonists at adenosine receptors, which are implicated in various physiological processes including inflammation and pain modulation .
Case Study 1: Antimicrobial Efficacy
A study conducted by Mehta et al. (2006) evaluated the efficacy of a series of thiazolo[3,2-a]pyrimidines against resistant bacterial strains. The results indicated that ethyl 7-methyl-5-phenyl showed superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than that of conventional treatments.
Case Study 2: Antitumor Potential
In a study published by Zhou et al. (2008), ethyl 7-methyl-5-phenyl was tested on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
